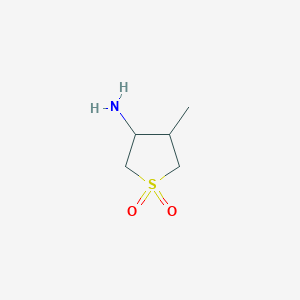
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S It is a thiolane derivative, characterized by the presence of an amino group and a methyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiolane-1,1-dione with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
- 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
- 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
Uniqueness
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an amino group and a methyl group on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiolane ring structure with an amino group at the 3-position and a methyl group at the 4-position. Its molecular formula is C₅H₉N₁O₂S, and it has a molecular weight of approximately 185.27 g/mol. The presence of the thiolane ring contributes to its chemical reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in metabolic pathway modulation .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups necessary for its biological activity. Common methods include:
- Starting Materials : Utilizing readily available thiolane derivatives.
- Reagents : Employing reagents such as amines and alkylating agents to introduce the amino and methyl groups.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.
Case Studies
Several studies have reported on the biological effects of this compound:
Research Findings
Recent findings have highlighted several key aspects related to the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves interaction with cellular targets that lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiolane ring significantly affect its biological activity, suggesting that further modifications could enhance efficacy .
Properties
CAS No. |
6643-13-6 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3 |
InChI Key |
YYGNWYCWJLWHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















